molecular formula C9H7BrN2O B15056459 1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone

1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone

Cat. No.: B15056459
M. Wt: 239.07 g/mol
InChI Key: JBLUOMZYOVGDIR-UHFFFAOYSA-N
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Description

1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 4-position of the benzimidazole ring and an ethanone group at the 2-position makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with o-phenylenediamine and 4-bromobenzaldehyde.

    Cyclization Reaction: The o-phenylenediamine reacts with 4-bromobenzaldehyde in the presence of an acid catalyst to form 4-bromo-1H-benzo[d]imidazole.

    Acylation Reaction: The 4-bromo-1H-benzo[d]imidazole is then acylated using acetyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids.

    Reduction Reactions: The ethanone group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Reactions: Formation of 1-(4-substituted-1H-benzo[d]imidazol-2-yl)ethanone derivatives.

    Oxidation Reactions: Formation of 1-(4-Bromo-1H-benzo[d]imidazol-2-yl)acetic acid.

    Reduction Reactions: Formation of 1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanol.

Scientific Research Applications

1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Biological Studies: It serves as a probe to study enzyme interactions and receptor binding.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the ethanone group play crucial roles in binding to enzymes or receptors, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanone
  • 1-(4-Fluoro-1H-benzo[d]imidazol-2-yl)ethanone
  • 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)ethanone

Uniqueness: 1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This uniqueness makes it valuable in certain synthetic and biological applications.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

1-(4-bromo-1H-benzimidazol-2-yl)ethanone

InChI

InChI=1S/C9H7BrN2O/c1-5(13)9-11-7-4-2-3-6(10)8(7)12-9/h2-4H,1H3,(H,11,12)

InChI Key

JBLUOMZYOVGDIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(N1)C=CC=C2Br

Origin of Product

United States

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